molecular formula C10H16O2 B14296643 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 114529-11-2

5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B14296643
CAS No.: 114529-11-2
M. Wt: 168.23 g/mol
InChI Key: ASKUROQIUGODMQ-UHFFFAOYSA-N
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Description

5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a high-purity, functionalized bicyclic monoterpenoid supplied exclusively for research applications. This compound is a hydroxy derivative of camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one), a versatile natural product with a long history of use and a well-defined bicyclic skeleton . As a camphor derivative, it serves as a valuable synthetic intermediate and building block in medicinal and organic chemistry. Researchers can utilize this compound for the sonochemical or classical synthesis of more complex molecules, such as hydrazones and imines, which have shown potential in various biological applications . The introduction of the hydroxy group at the 5-position modifies the compound's properties, potentially influencing its reactivity, solubility, and interaction with biological targets compared to the parent camphor. Camphor and its isomers are known to exhibit a range of biological activities, including effects on thermosensation and nociception through interactions with TRP channels like TRPV1, TRPV3, and TRPM8 . This makes related derivatives of interest for studying these pathways. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals with a comprehensive understanding of safe laboratory practices and the potential hazards associated with chemical reagents.

Properties

CAS No.

114529-11-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6,8,12H,4-5H2,1-3H3

InChI Key

ASKUROQIUGODMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(C1(CC2=O)C)O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The protocol begins with the synthesis of 5-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, achieved through Diels-Alder cyclization of 2-methyl-1,3-pentadiene with methyl vinyl ketone, followed by regioselective hydroxylation using m-chloroperbenzoic acid (mCPBA). Subsequent carboxylation at C2 via Kolbe-Schmitt conditions yields the requisite carboxylic acid.

Decarboxylation proceeds via a radical mechanism when the acid is heated with reduced iron powder (200 mesh) at 195–200°C under nitrogen:
$$
\text{C}{10}\text{H}{16}\text{O}3 \xrightarrow{\text{Fe, 200°C}} \text{C}9\text{H}{14}\text{O}2 + \text{CO}_2 \uparrow
$$
Key parameters include:

  • Catalyst loading : 20 wt% iron relative to substrate
  • Reaction time : 3–5 hours for >90% conversion
  • Byproduct mitigation : Addition of 1% acetic anhydride traps residual hydroxyl groups, preventing ketone reduction.

The crude product is purified via vacuum distillation (bp 120–125°C at 0.5 mmHg) to yield 5-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one in 68–72% isolated yield.

Hydrogenation of Enone Intermediates

Palladium-catalyzed hydrogenation of α,β-unsaturated ketones provides a stereocontrolled route to the target compound. This method, adapted from protocols for norbornene derivatives, ensures retention of the hydroxyl group while saturating the enone system.

Synthesis of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-one

The enone precursor is synthesized via aldol condensation of 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one with formaldehyde under basic conditions:
$$
\text{C}{9}\text{H}{14}\text{O} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}{14}\text{O}_2
$$
Reaction conditions:

  • Solvent : Ethanol/water (4:1)
  • Temperature : 60°C, 8 hours
  • Yield : 85% after recrystallization from hexane.

Catalytic Hydrogenation

The enone undergoes hydrogenation in ethanol over 5% Pd/C (50 psi H₂, 25°C):
$$
\text{C}{10}\text{H}{14}\text{O}2 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{10}\text{H}{16}\text{O}_2
$$
Critical factors:

  • Catalyst activation : Pre-reduction with H₂ at 100°C for 1 hour
  • Selectivity : Use of Lindlar catalyst (Pb-poisoned Pd) minimizes over-reduction of the ketone.
    Post-reaction, filtration and solvent evaporation afford the product in 89% purity, which is upgraded to >99% via silica gel chromatography.

Grignard Reaction Strategies

Installation of the 4,7,7-trimethyl groups via organomagnesium reagents offers a modular approach. This method, derived from bicyclo[2.2.1]heptyl Grignard chemistry, enables precise control over substituent placement.

Synthesis of Bicycloheptylmagnesium Bromide

2-Bromonorbornane is reacted with magnesium turnings in dry ether under reflux:
$$
\text{C}7\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}7\text{H}{11}\text{MgBr}
$$
Key precautions:

  • Moisture exclusion : Rigorous drying of apparatus and solvents
  • Initiation : Addition of catalytic iodine to overcome Mg passivation.

Ketone Formation

The Grignard reagent is quenched with gaseous CO₂, followed by acidic workup to yield 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one:
$$
\text{C}7\text{H}{11}\text{MgBr} + \text{CO}2 \rightarrow \text{C}8\text{H}{13}\text{O}2\text{MgBr} \xrightarrow{\text{HCl}} \text{C}8\text{H}{12}\text{O}
$$
Subsequent hydroxylation at C5 is achieved via Sharpless asymmetric dihydroxylation (AD-mix β, 0°C), yielding the target compound in 76% enantiomeric excess.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Acylative Decarboxylation 72 95 High atom economy; scalable Requires high-temperature conditions
Enone Hydrogenation 89 99 Excellent stereocontrol Costly Pd catalyst
Grignard Synthesis 68 92 Modular substituent introduction Multi-step protocol

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and ketone functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Positional Isomers and Stereochemical Variants

  • (+)-exo-5-Hydroxycamphor (C₁₀H₁₆O₂): This positional isomer has a hydroxyl group at position 5 instead of 4. The (1R,4R,5R) stereochemistry confers distinct hydrogen-bonding patterns and solubility differences compared to the 4-hydroxy analog. Such variations may alter interactions with biological targets or enzymes .
  • Safety data for this isomer indicate instability risks, highlighting how hydroxyl positioning affects compound stability .

Functional Group Variations

  • 4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol (C₁₀H₁₈O): Replacing the ketone with an alcohol group at position 2 eliminates the carbonyl’s electrophilic character, enhancing hydrogen-bonding capacity and boiling point. This alcohol derivative is less reactive in nucleophilic additions but may exhibit higher solubility in polar solvents .
  • Camphor Oxime (C₁₀H₁₇NO): Conversion of the ketone to an oxime introduces a nitrogen-containing functional group, altering polarity and enabling chelation with metal ions. Oximes are typically more stable toward oxidation but may exhibit reduced volatility compared to ketones .

Halogenated Derivatives

  • (+)-3-Bromocamphor (C₁₀H₁₅BrO): Bromination at position 3 increases molecular weight (MW 231) and introduces a heavy atom, enhancing UV detectability. Bromine’s electron-withdrawing effect activates the ketone for nucleophilic substitution reactions, making it useful in synthetic intermediates .
  • 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one : The International Fragrance Association (IFRA) restricts its use due to insufficient safety data, underscoring the impact of halogens on toxicological profiles .

Key Data Comparison

Compound Melting Point (°C) Boiling Point (°C) Solubility Bioactivity
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one Not reported Not reported Polar solvents (plant matrix) Plant metabolite (potential antioxidant)
(+)-exo-5-Hydroxycamphor 208–210 275 (est.) Ethanol, ether Antimicrobial activity inferred from structural analogs
4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol 85–87 240 (est.) Water (low), ethanol Catalyst in organic synthesis
3-Bromocamphor 76–78 290 (est.) Chloroform, acetone Synthetic intermediate in pharmaceuticals

Biological Activity

5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known by its CAS number 114529-11-2, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10_{10}H16_{16}O2_{2}
Molecular Weight168.23 g/mol
Density1.107 g/cm³
Boiling Point250.9 °C
Flash Point103.4 °C
Refractive Index1.517

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Research indicates that 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
  • Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from damage due to excitotoxicity and oxidative stress, making it a candidate for further research in treating conditions like Alzheimer's disease .

Case Studies

  • Neuroprotection in Animal Models :
    • A study involving transgenic mice demonstrated that treatment with hydroxamic acids related to this compound improved cognitive function in models of Alzheimer’s disease. The results indicated a restoration of normal memory functions without affecting motor activities .
  • Antimicrobial Properties :
    • In vitro studies have shown that derivatives of bicyclic compounds exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Pharmacokinetics

The pharmacokinetic profile of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is still under investigation; however, initial studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume due to its lipophilic nature.
  • Metabolism : Likely metabolized in the liver with potential active metabolites contributing to its biological effects.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cognitive Enhancements : In vivo experiments demonstrated improvements in memory retention and spatial navigation in animal models treated with the compound .
  • Antioxidative Properties : The compound's ability to scavenge free radicals was quantified using DPPH assays, showing significant antioxidative capacity compared to standard antioxidants like ascorbic acid .

Comparative Analysis

A comparative analysis of related compounds reveals that while many exhibit neuroprotective effects, 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one stands out due to its unique bicyclic structure which may enhance its bioactivity.

CompoundNeuroprotective ActivityAntioxidant ActivityAntimicrobial Activity
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-oneHighModerateHigh
Hydroxamic Acid DerivativeModerateHighModerate
Adamantane DerivativeLowLowHigh

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one and ensuring stereochemical purity?

  • Methodology : A Zn dust/AcOH reduction of camphorquinone derivatives has been employed to synthesize stereoisomers of hydroxycamphor compounds. For example, reduction of (1S)-camphorquinone produced a 56:44 mixture of endo-isomers, with chiral gas chromatography (GC) used to confirm stereochemical outcomes . To ensure purity, chiral GC or HPLC with polarimetric detection is recommended for isomer separation.
  • Key Consideration : Reaction conditions (e.g., temperature, solvent) significantly influence isomer ratios. Optimizing catalytic systems (e.g., chiral catalysts) may improve enantiomeric excess.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Analytical Techniques :

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in studies of selenonium bromide derivatives .
  • Chiral GC or HPLC : Critical for distinguishing endo/exo isomers and quantifying enantiomeric purity .
  • NMR spectroscopy : Use NOESY or COSY to confirm bicyclic framework and substituent positions .
    • Reference Standards : Compare spectral data (e.g., IR, 13C^{13}\text{C} NMR) with authenticated libraries, such as NIST Chemistry WebBook .

Q. What solubility properties should be considered for experimental design?

  • Data : Structural analogs like (±)-camphor show solubility in DMSO (30 mg/mL at 25°C), suggesting polar aprotic solvents as viable media for dissolution .
  • Handling : Store in dry, airtight containers to prevent hygroscopic degradation, as recommended in safety data sheets (SDS) for related bicyclic ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data attributed to stereoisomerism?

  • Case Study : In pheromone studies, (1S)-exo-3-hydroxycamphor was bioactive, while endo-isomers were inactive. Use chiral separation techniques (e.g., preparative HPLC) to isolate isomers and conduct isomer-specific bioassays .
  • Data Interpretation : Cross-validate results with computational modeling (e.g., molecular docking) to correlate stereochemistry with receptor binding.

Q. What safety assessments are critical given structural analogs' regulatory restrictions?

  • Regulatory Context : While 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is prohibited in fragrances due to insufficient safety data, the target compound lacks direct restrictions. However, analogs like 4-MBC are listed as endocrine disruptors in the EU .
  • Recommended Testing :

  • In vitro toxicity : Ames test for mutagenicity.
  • Ecotoxicology : Daphnia magna acute toxicity assays.
  • Regulatory Compliance : Screen against the EU’s Candidate List of Substances of Very High Concern (SVHC) .

Q. How can synthetic routes be optimized for scalability without compromising stereochemical purity?

  • Challenges : The Zn/AcOH reduction method yields mixed isomers (56:44 endo/exo), complicating large-scale production .
  • Solutions :

  • Catalytic Asymmetric Synthesis : Explore chiral ligands (e.g., BINOL) to enhance enantioselectivity.
  • Flow Chemistry : Improve reaction control and reduce byproducts via continuous processing.

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